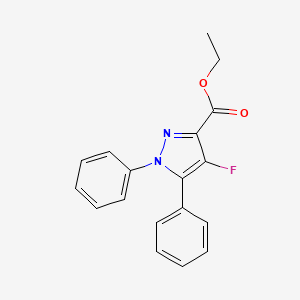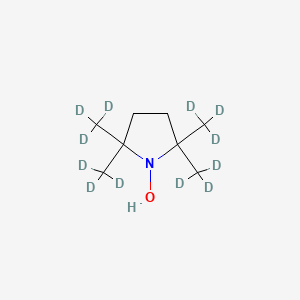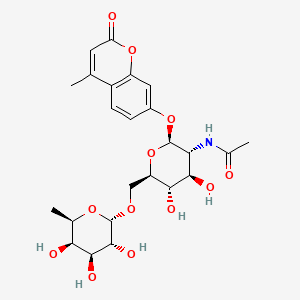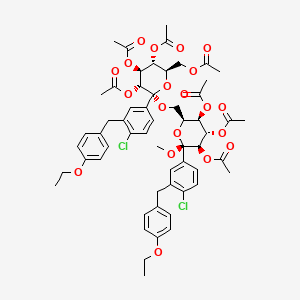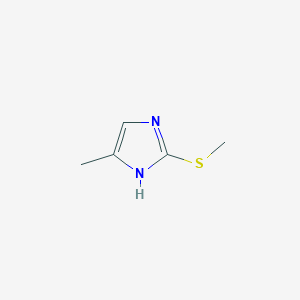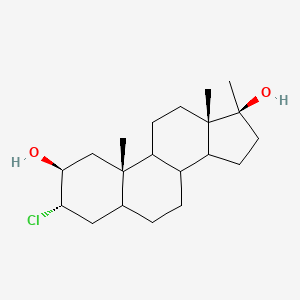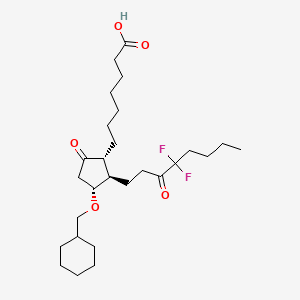
7-((1R,2R,3R)-3-(cyclohexylmethoxy)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopentyl)heptanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-((1R,2R,3R)-3-(cyclohexylmethoxy)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopentyl)heptanoic Acid” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “7-((1R,2R,3R)-3-(cyclohexylmethoxy)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopentyl)heptanoic Acid” typically involves multiple steps, including the formation of the cyclopentyl ring, introduction of the cyclohexylmethoxy group, and the addition of the difluoro-oxooctyl side chain. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“7-((1R,2R,3R)-3-(cyclohexylmethoxy)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopentyl)heptanoic Acid” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Investigating its potential as a therapeutic agent for treating diseases or conditions.
Industry: Utilizing its unique chemical properties in the development of new materials or products.
Wirkmechanismus
The mechanism of action for “7-((1R,2R,3R)-3-(cyclohexylmethoxy)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopentyl)heptanoic Acid” would involve its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can trigger a cascade of biochemical events, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other cyclopentyl derivatives with different substituents or other difluoro-oxooctyl compounds. Examples could be:
- “7-((1R,2R,3R)-3-(cyclohexylmethoxy)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopentyl)pentanoic Acid”
- “7-((1R,2R,3R)-3-(cyclohexylmethoxy)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopentyl)hexanoic Acid”
Uniqueness
The uniqueness of “7-((1R,2R,3R)-3-(cyclohexylmethoxy)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopentyl)heptanoic Acid” lies in its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C27H44F2O5 |
|---|---|
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
7-[(1R,2R,3R)-3-(cyclohexylmethoxy)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C27H44F2O5/c1-2-3-17-27(28,29)25(31)16-15-22-21(13-9-4-5-10-14-26(32)33)23(30)18-24(22)34-19-20-11-7-6-8-12-20/h20-22,24H,2-19H2,1H3,(H,32,33)/t21-,22-,24-/m1/s1 |
InChI-Schlüssel |
NXMAGRRDZBVVAU-CQOQZXRMSA-N |
Isomerische SMILES |
CCCCC(C(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)OCC2CCCCC2)(F)F |
Kanonische SMILES |
CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)OCC2CCCCC2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


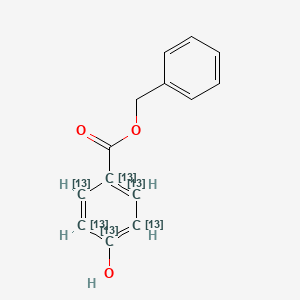
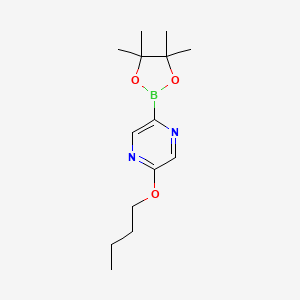
![2-[[6-Bromo-1-[(4-oxo-2-thioxo-5thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic acid](/img/structure/B13844058.png)
![3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13844059.png)
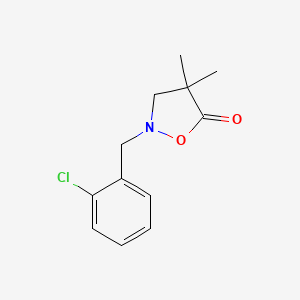
![(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate](/img/structure/B13844069.png)
